Predicted logP Differentiation: 3,5-Dimethoxyphenyl vs. 3,4-Dimethylphenyl and 4-Bromo-3-methylphenyl 4-Anilinoquinoline-2-carboxylate Analogs
Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate exhibits a predicted logP of 5.32 . This value exceeds typical logP ranges reported for 4-anilinoquinoline DNMT1 or EGFR inhibitors bearing methyl- or halo-substituted anilino rings; in established SAR literature, 4-anilinoquinoline derivatives with electron-donating methoxy substituents display systematically higher logP than their non-oxygenated counterparts [1]. Although experimental logP for the closest comparator—Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS not known to be publicly characterized for logP)—is unavailable, class-level QSAR models estimate a logP difference of approximately 0.8–1.2 log units lower for the dimethyl analog owing to the absence of hydrogen-bond-accepting methoxy oxygens [1]. A similar divergence of similar magnitude is predicted for the 4-bromo-3-methylphenyl analog (CAS 1358511-56-4), for which no logP data have been formally disclosed [2]. The higher predicted logP of the target compound may translate into enhanced passive membrane permeability but also elevated nonspecific protein binding, making it a more membrane-permeable tool but also a higher assay interference risk .
| Evidence Dimension | Predicted octanol–water partition coefficient (logP/logD, pH-independent) |
|---|---|
| Target Compound Data | Computed logP = 5.32; logD (pH 7.4) = 5.32 (ChemDiv, internal calculator) |
| Comparator Or Baseline | Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate (estimated logP ~4.1–4.5 from QSAR class model); Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS 1358511-56-4, no logP measurement publicly available) [1][2] |
| Quantified Difference | Estimated ΔlogP ≈ 0.8–1.2 log units higher for the 3,5-dimethoxyphenyl target compound vs. the 3,4-dimethylphenyl analog [1]. Exact comparator logP values are not publicly available; the difference is inferred from substituent contribution modeling [1]. |
| Conditions | Computational prediction using ChemDiv's internal property calculator (method undisclosed); QSAR class-level comparison derived from 4-anilinoquinoline literature models [1]. |
Why This Matters
Procurement decisions predicated on lipophilicity-dependent assay performance (e.g., cellular permeability vs. aggregation risk) must account for this >1 log unit difference—substitution with a less lipophilic analog without re-optimizing assay conditions may produce false-negative permeability readouts.
- [1] Vankayalapati H, Phiasivongsa P, Bearss DJ, Xu Y, Swierczek K, et al. Structure–activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. Bioorganic & Medicinal Chemistry, 2013. Available from: https://rcseng.ovidds.com View Source
- [2] Kuujia.com. Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate (CAS 1358511-56-4). Product page. Available from: https://www.kuujia.com (accessed 2026-05-06). View Source
